molecular formula C14H16N2O3S B2600156 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1351618-98-8

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2600156
CAS No.: 1351618-98-8
M. Wt: 292.35
InChI Key: FZCXGROHVUSCCY-UHFFFAOYSA-N
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1351618-98-8) is a synthetic organic compound with a molecular formula of C14H16N2O3S and a molecular weight of 292.36 g/mol . Its structure integrates a benzothiazole core, a carboxamide linker, and a key 4-hydroxy-tetrahydropyran moiety, which contributes to its physicochemical profile and potential for diverse biological interactions. This compound is of significant interest in medicinal chemistry and drug discovery research. It is cited in patent literature concerning Receptor-Interacting Protein 1 (RIP1) kinase inhibitors . RIP1 is a critical regulator of inflammation and cell death, and its inhibition is a promising therapeutic strategy for investigating a range of inflammatory and neurodegenerative diseases. The benzothiazole scaffold is a privileged structure in pharmacology. Research on closely related molecular architectures has demonstrated their potential as potent and selective inhibitors for various biological targets. These include neuronal nitric oxide synthase (nNOS), which is implicated in the oxidative stress of Parkinson's disease models , and the muscarinic acetylcholine M1 receptor, a target for cognitive disorders . Furthermore, structural analogues based on the thiazole-carboxamide framework have shown considerable promise as tyrosinase (TYR) inhibitors, with applications in research on skin hyperpigmentation . This reagent is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or as a biological probe to explore its mechanism of action and potential applications in specific disease models.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-12(15-9-14(18)5-7-19-8-6-14)13-16-10-3-1-2-4-11(10)20-13/h1-4,18H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCXGROHVUSCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves the reaction of a benzo[d]thiazole derivative with a tetrahydro-2H-pyran derivative. . This method allows for the formation of the tetrahydro-2H-pyran ring, which is then coupled with the benzo[d]thiazole moiety under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring.

Scientific Research Applications

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Class/Name Core Structure Key Substituents/Modifications Biological Activity/Notes Reference
N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole-2-carboxamide 4-Hydroxytetrahydro-2H-pyran-methyl group Hypothesized improved solubility due to hydroxyl group; potential CNS or antimicrobial activity
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole-5-carboxamide 4-Pyridinyl and methyl groups Anticancer activity; IC50 values in low micromolar range
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones (e.g., 26a, 26b) Benzo[d]thiazole-2-methanone Piperazine and trifluoromethyl groups Anti-tubercular (MIC 0.78 mg mL⁻¹); low cytotoxicity
N-(4-Benzoylphenyl)-thiazole-2-carboxamide (5b) Thiazole-2-carboxamide 4-Benzoylphenyl group Structural analog with aromatic lipophilic substituent; potential kinase inhibition
4-(2-Fluorophenyl)-N-((6-(hydroxyamino)-6-oxohexyl)oxy)thiazole-2-carboxamide Thiazole-2-carboxamide 2-Fluorophenyl and hydroxyamino-oxohexyl chain HDAC inhibition; purity >98%

Physicochemical Properties

  • Melting Point and Purity : Analogues like 4a () exhibit melting points >150°C and purity >98%, suggesting the target compound may share high crystallinity if synthesized optimally.

Biological Activity

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core linked to a hydroxytetrahydropyran moiety through a methyl group. The structural formula can be represented as follows:

Property Details
Molecular Formula C₁₄H₁₆N₂O₃S
Molecular Weight 292.36 g/mol
CAS Number 1519616-35-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, influencing various biochemical pathways. The presence of the hydroxytetrahydropyran ring and the benzo[d]thiazole structure suggests potential interactions with enzyme active sites, possibly through hydrogen bonding and hydrophobic interactions.

Potential Targets

  • Enzyme Inhibition : Investigated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Antimicrobial Activity : Some studies suggest it may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that compounds similar to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole derivatives exhibited significant AChE inhibitory activity, with IC50 values indicating potent effects at low concentrations . This suggests potential therapeutic applications in treating cognitive disorders.
  • Antimicrobial Properties :
    • Research has indicated that thiazole derivatives can exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural analogs have shown promise in this area.
  • Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of this compound with target enzymes, providing insights into its potential efficacy as a therapeutic agent. These studies highlight the importance of structural features in enhancing binding interactions with target proteins .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other compounds in the same class:

Compound Biological Activity IC50 (µM) Notes
N-(4-hydroxycoumarin) derivativesAChE Inhibition2.7Strong activity against AChE
Benzothiazole derivativesAntimicrobial & anti-inflammatoryVariesBroad spectrum activity reported
Coumarin-based compoundsNeuroprotective effectsVariesPotential for Alzheimer's treatment

Q & A

Q. What are the common synthetic routes for synthesizing N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Cyclization of precursors like thioamides and haloketones under acidic/basic conditions (e.g., Hantzsch thiazole synthesis) .

Pyran Ring Introduction : Coupling reactions (e.g., Suzuki or Heck reactions) to attach the tetrahydropyran moiety. Palladium catalysts and anhydrous solvents (e.g., DMF or THF) are often used .

Carboxamide Formation : Amidation via activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction with the amine-functionalized tetrahydropyran derivative .
Example: A related compound, 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide, was synthesized using similar steps, achieving a purity of 98% via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and substituent integration (e.g., distinguishing thiazole C-H environments at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 488.64 for a related carboxamide ).
  • HPLC : For purity assessment (>95% purity is standard for biologically active compounds) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, critical for confirming stereochemistry .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Methodological Answer :
  • In Vitro Assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 values for antitumor activity) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based readouts .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and purity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO vs. DMF) to enhance reaction efficiency. For example, switching from ethanol to DMF increased yield by 20% in a related thiazole synthesis .
  • Catalyst Optimization : Compare Pd(PPh3)4 vs. Pd(OAc)2 for coupling reactions; the latter may reduce side products .
  • Purification Techniques : Use preparative TLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity fractions .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare X-ray data (SHELXL-refined bond lengths/angles) with NMR NOE experiments to confirm stereochemistry .
  • DFT Calculations : Use computational modeling (e.g., Gaussian) to predict NMR shifts or crystal packing, identifying discrepancies between experimental and theoretical data .
    Example: A thermal vs. photochemical synthesis route for N-(adamantan-1-yl)benzo[d]thiazole-2-carboxamide showed conflicting purity data (98% vs. 90%), resolved via HRMS and repeated crystallography .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified pyran (e.g., 4-fluorotetrahydropyran) or thiazole (e.g., 5-nitro substitution) groups .
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • Bioisosteric Replacement : Replace the benzo[d]thiazole with pyridothiazole to assess changes in bioavailability .

Data Analysis and Experimental Design

Q. How to design experiments for analyzing contradictory bioactivity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed cell lines/serum concentrations) to minimize variability .
  • Metabolic Stability Testing : Use liver microsome assays to determine if inactive analogs are rapidly metabolized .
  • Orthogonal Assays : Confirm antifungal activity via both agar diffusion and broth microdilution methods .

Q. What advanced techniques validate the compound’s mechanism of action?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to target proteins (e.g., kinases) .
  • Cryo-EM : For macromolecular targets, resolve compound-protein interactions at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

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